Cas no 2228719-69-3 (1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine)

1-1-(3-Fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine is a cyclopropylamine derivative featuring a fluorinated aromatic substituent. Its unique structure, incorporating both a cyclopropyl ring and a 3-fluoro-2-methylphenyl group, confers potential utility in medicinal chemistry and pharmaceutical research. The fluorine substitution enhances metabolic stability and bioavailability, while the cyclopropyl moiety may contribute to conformational rigidity, influencing binding affinity in target interactions. This compound is of interest for applications in drug discovery, particularly in the development of CNS-active agents or enzyme inhibitors. Its well-defined stereochemistry and synthetic accessibility make it a valuable intermediate for further derivatization and structure-activity relationship studies.
1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine structure
2228719-69-3 structure
Product Name:1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine
CAS No:2228719-69-3
MF:C13H16FN
MW:205.271246910095
CID:6334118
PubChem ID:165624454
Update Time:2025-06-15

1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine
    • EN300-1798362
    • 1-[1-(3-fluoro-2-methylphenyl)cyclopropyl]cyclopropan-1-amine
    • 2228719-69-3
    • Inchi: 1S/C13H16FN/c1-9-10(3-2-4-11(9)14)12(5-6-12)13(15)7-8-13/h2-4H,5-8,15H2,1H3
    • InChI Key: LLOPJDUCFHRIIH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C)C1(CC1)C1(CC1)N

Computed Properties

  • Exact Mass: 205.126677677g/mol
  • Monoisotopic Mass: 205.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine

Introduction to 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine (CAS No. 2228719-69-3)

1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With the CAS number 2228719-69-3, this molecule represents a confluence of cyclopropyl and phenyl rings, modified with fluorine and methyl substituents, which contribute to its distinct chemical and pharmacological properties. The compound's structure suggests a high degree of molecular complexity, making it an intriguing candidate for further exploration in drug discovery and development.

The fluoro group at the 3-position of the phenyl ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In contrast, the methyl substituent at the 2-position introduces steric hindrance and can influence the electronic properties of the aromatic system. The presence of two cyclopropyl rings in the molecular backbone further adds to the compound's structural rigidity and may contribute to its unique interactions with biological targets.

This compound has been studied in the context of developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high precision, suggesting that 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine may exhibit potent activity against enzymes and receptors involved in these conditions. For instance, preliminary docking studies have indicated that this molecule could interact with neurotransmitter receptors, potentially leading to applications in treating cognitive disorders or pain management.

The synthesis of this compound presents a significant challenge due to its strained cyclopropyl rings and sensitive functional groups. However, modern synthetic methodologies have made it possible to construct such complex molecules with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to assemble the key structural motifs efficiently. The fluorinated phenyl ring was particularly challenging to introduce without degrading sensitive functional groups, but recent innovations in fluorination chemistry have provided viable solutions.

In vitro studies have begun to unravel the pharmacological potential of 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine. Initial assays have shown moderate activity against certain inflammatory markers, suggesting a possible role in modulating immune responses. Additionally, preliminary toxicity profiles indicate that the compound is well-tolerated at moderate doses, though further studies are needed to fully assess its safety profile. The combination of structural features—such as the fluoro and methyl substituents—may contribute to its selectivity for specific biological pathways, reducing off-target effects.

The development of this compound aligns with broader trends in pharmaceutical innovation, where structural complexity is leveraged to achieve greater therapeutic specificity. The cyclopropyl motif, while rare in clinical drugs, offers unique spatial constraints that can fine-tune interactions with biological targets. By integrating fluorine atoms into aromatic systems, researchers can enhance binding affinities while maintaining metabolic stability—a critical balance in drug design. The methyl group further refines these interactions by adjusting electronic distributions across the molecule.

Future research directions for 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine include exploring its potential as an intermediate for more complex derivatives or as a lead compound for covalent inhibitors. Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have improved our ability to characterize such molecules accurately, facilitating structure-based drug design efforts. Additionally, computational modeling techniques are being refined to predict how modifications to this core structure might enhance activity or selectivity.

The significance of this compound extends beyond its immediate pharmacological applications; it serves as a testament to the power of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists. By combining experimental synthesis with predictive modeling, researchers can accelerate the discovery process significantly. This approach has already been instrumental in identifying novel scaffolds like 1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine, which may one day contribute to treating challenging medical conditions.

In conclusion,1-1-(3-fluoro-2-methylphenyl)cyclopropylcyclopropan-1-amine (CAS No. 2228719-69-3) exemplifies how intricate molecular design can lead to promising therapeutic candidates. Its unique structural features—particularly the interplay between fluoro-, methyl-, and cyclopropyl-containing moieties—make it a compelling subject for further investigation. As research continues into its biological activities and synthetic feasibility,this compound holds significant promise for advancing our understanding of disease mechanisms and developing innovative treatments.

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